Cas no 2097974-27-9 (6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine)
![6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine structure](https://www.kuujia.com/scimg/cas/2097974-27-9x500.png)
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2097974-27-9
- 6-(4-Chlorophenethyl)-2-methylpyrimidin-4-amine
- AKOS040811913
- starbld0024863
- F1967-6969
- 6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine
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- Inchi: 1S/C13H14ClN3/c1-9-16-12(8-13(15)17-9)7-4-10-2-5-11(14)6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H2,15,16,17)
- InChI Key: FJJFRTVZWBIOCS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CCC1C=C(N)N=C(C)N=1
Computed Properties
- Exact Mass: 247.0876252g/mol
- Monoisotopic Mass: 247.0876252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
- XLogP3: 3.1
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 380.8±32.0 °C at 760 mmHg
- Flash Point: 184.1±25.1 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-6969-1g |
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine |
2097974-27-9 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | C275071-500mg |
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine |
2097974-27-9 | 500mg |
$ 365.00 | 2022-04-01 | ||
TRC | C275071-1g |
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine |
2097974-27-9 | 1g |
$ 570.00 | 2022-04-01 | ||
TRC | C275071-100mg |
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine |
2097974-27-9 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F1967-6969-2.5g |
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine |
2097974-27-9 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-6969-10g |
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine |
2097974-27-9 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-6969-0.5g |
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine |
2097974-27-9 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-6969-5g |
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine |
2097974-27-9 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-6969-0.25g |
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine |
2097974-27-9 | 95%+ | 0.25g |
$523.0 | 2023-09-06 |
6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine Related Literature
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
Additional information on 6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine
Introduction to Compound with CAS No. 2097974-27-9 and Product Name: 6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine
The compound with the CAS number 2097974-27-9 and the product name 6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure, characterized by a 6-[2-(4-chlorophenyl)ethyl] substituent and a 2-methylpyrimidin-4-amine core, suggests a compound with versatile biological activities. Pyrimidine derivatives are well-known for their role in medicinal chemistry, particularly in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
In recent years, there has been a growing interest in designing molecules that can modulate biological pathways by interacting with specific targets. The 6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine structure presents an intriguing scaffold for such interactions. The presence of the 4-chlorophenyl group introduces a hydrophobic moiety that can enhance binding affinity to protein targets, while the methylpyrimidin-4-amine part provides a basic nitrogen that can participate in hydrogen bonding or salt bridge interactions. These features make the compound a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrimidine-based molecules have been extensively studied for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The 6-[2-(4-chlorophenyl)ethyl] group may enhance the compound's ability to penetrate the cell membrane, improving its bioavailability and intracellular activity. Additionally, the 2-methylpyrimidin-4-amine moiety could interact with critical residues in the active site of target enzymes, leading to potent inhibitory effects.
Recent studies have highlighted the importance of structure-activity relationships (SARs) in optimizing drug candidates. Computational modeling and experimental validation have been instrumental in understanding how modifications to the core pyrimidine scaffold can influence biological activity. The 6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine derivative exemplifies this principle, as its design likely incorporates insights from previous SAR studies. By leveraging these insights, researchers can more efficiently develop compounds with improved pharmacokinetic properties and reduced side effects.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule. These techniques not only enhance efficiency but also allow for greater flexibility in modifying the structure for future derivative development.
In addition to its potential in oncology, 6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine may also have applications in other therapeutic areas. For instance, its structural features could make it useful in developing treatments for infectious diseases caused by bacteria or viruses that rely on pyrimidine biosynthesis pathways as targets. By inhibiting key enzymes involved in these pathways, the compound could disrupt pathogen growth and replication.
The development of new drugs is often accompanied by rigorous testing to evaluate safety and efficacy. Preclinical studies using cell-based assays and animal models are essential steps in assessing the potential of 6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine before human trials can begin. These studies aim to identify any toxicological concerns and determine optimal dosing regimens. The results from these studies will provide critical data for regulatory submissions and eventual clinical development.
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized how compounds are designed and evaluated. AI algorithms can predict biological activity based on molecular structures, accelerating the process of identifying promising candidates like 6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine. These technologies enable researchers to explore vast chemical spaces efficiently, identifying novel scaffolds with high potential for therapeutic use.
As research continues to evolve, so do methodologies for studying drug candidates like this one. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into how molecules interact with biological targets at an atomic level. These structural insights are invaluable for understanding mechanism of action and guiding further optimization efforts.
The global pharmaceutical industry is increasingly focused on developing treatments that address unmet medical needs. Compounds like 6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine represent a small but significant part of this effort. By targeting critical biological processes with high precision, these molecules have the potential to improve patient outcomes across multiple disease areas.
In conclusion,6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidin-4-amine, with CAS number 2097974-27-9, is a promising compound with diverse therapeutic applications, particularly in oncology research where it shows potential as an inhibitor of key enzymes involved in cancer cell proliferation, thanks to its unique structural features, including a 6-[2-(4-chlorophenyl)ethyl] substituent and a methylpyrimidin-4-amine core, which contribute to its bioactivity, making it an exciting candidate for further exploration, both academically and clinically, as researchers continue to uncover new ways it can benefit patients worldwide.
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